甘纳普拉西德

描述

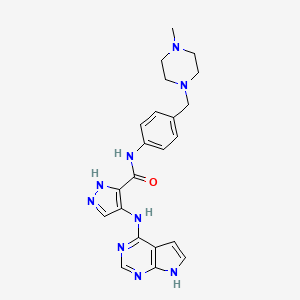

甘纳普拉西德,也称为开发代码 KAF156,是由诺华公司开发的一种新型抗疟疾化合物。 它属于咪唑并哌嗪类,对恶性疟原虫和间日疟原虫均有活性,这两种寄生虫是导致疟疾的病原体 。 这种化合物目前正在研究其治疗疟疾的潜力,特别是在针对当前治疗方法出现耐药性的情况下 .

科学研究应用

甘纳普拉西德具有广泛的科学研究应用:

化学: 它作为研究咪唑并哌嗪及其衍生物反应性的模型化合物。

生物学: 甘纳普拉西德用于研究疟疾寄生虫的生物学及其耐药机制。

作用机制

生化分析

Biochemical Properties

Ganaplacide has shown activity against the Plasmodium falciparum and Plasmodium vivax forms of the malaria parasite . The biochemical properties of Ganaplacide are not fully understood yet. It is known that resistance to Ganaplacide is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .

Cellular Effects

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, including the pre-erythrocytic liver stages, asexual and sexual blood stages .

Molecular Mechanism

It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters .

Temporal Effects in Laboratory Settings

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may have different effects over time .

Dosage Effects in Animal Models

In a Phase 2 trial, Ganaplacide was given at a dosage of 400 mg daily for 3 days, as well as a single 800 mg dose . In the 21 patients who received a single 800 mg dose, 67% of patients cleared the infection, which is comparable to other antimalarial medications .

Metabolic Pathways

It is known that resistance to Ganaplacide is conferred by mutations in certain proteins and transporters, suggesting that it may interact with these molecules .

Transport and Distribution

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be transported and distributed to different parts of the parasite .

Subcellular Localization

It is known that Ganaplacide has shown activity against various stages of the malaria parasite, suggesting that it may be localized to different parts of the parasite .

准备方法

甘纳普拉西德的合成路线涉及咪唑并哌嗪核心结构的形成。 关键步骤包括 4-氟苯胺与 2,3-二氯喹喔啉缩合形成中间体,然后与 2-氨基苯乙酮反应得到最终产物 。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。 甘纳普拉西德的工业生产方法仍在开发中,重点在于优化产量和纯度,同时尽量减少环境影响 .

化学反应分析

甘纳普拉西德会经历各种化学反应,包括:

氧化: 甘纳普拉西德在特定条件下可以被氧化形成相应的氧化物。

还原: 它可以被还原形成胺和其他还原衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .

相似化合物的比较

属性

IUPAC Name |

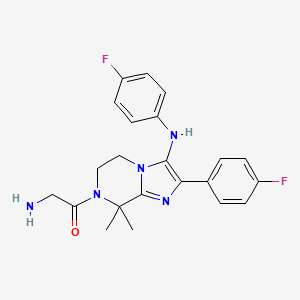

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPRVECGWBHCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105307 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261113-96-5 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaplacide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaplacide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANAPLACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

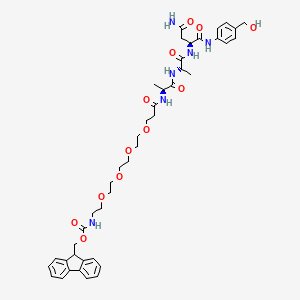

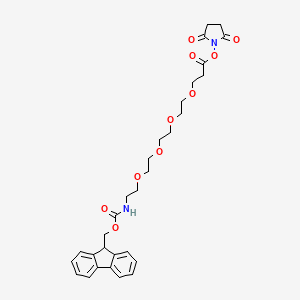

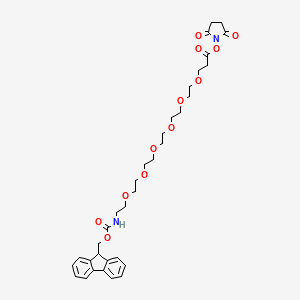

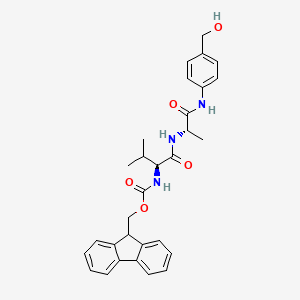

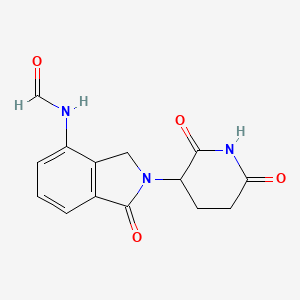

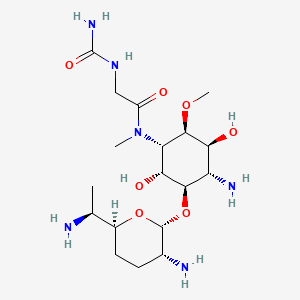

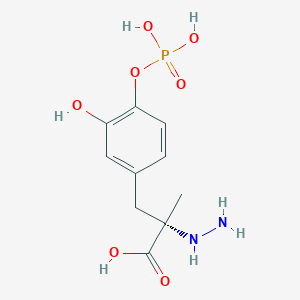

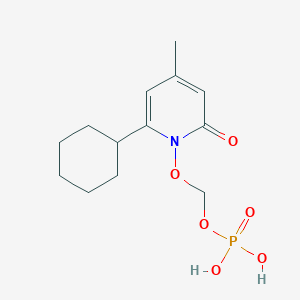

Feasible Synthetic Routes

Q1: What is the mechanism of action of ganaplacide?

A1: While the exact target of ganaplacide remains elusive, research suggests it disrupts the Plasmodium falciparum intracellular secretory pathway. [] This interference affects protein trafficking, prevents the formation of new permeation pathways, and leads to the expansion of the endoplasmic reticulum (ER) within the parasite. [, ]

Q2: How does ganaplacide's mechanism differ from other antimalarials?

A2: Unlike conventional antimalarials, ganaplacide's unique mechanism targets the parasite's secretory pathway, providing a novel approach to combatting malaria. [] This distinction makes it effective against multiple life cycle stages of the parasite, including the elusive liver stage, which contributes to its potential for both treatment and prophylaxis. []

Q3: Are there known resistance mechanisms to ganaplacide?

A3: Yes, studies have identified a key resistance gene in Plasmodium falciparum: PfCARL (Plasmodium falciparum cyclic amine resistance locus). [, ] Mutations in this gene are strongly linked to resistance against ganaplacide and other imidazolopiperazines. [, ]

Q4: Does ganaplacide share resistance mechanisms with other antimalarial classes?

A4: Intriguingly, PfCARL mutations also confer resistance to benzimidazolyl piperidines, a structurally distinct class of antimalarials. [] This finding suggests that PfCARL acts as a multidrug-resistance gene, potentially impacting the efficacy of multiple antimalarial classes. [, ]

Q5: What is the pharmacokinetic profile of ganaplacide in humans?

A5: Studies in healthy volunteers show that ganaplacide is orally bioavailable, reaching peak concentrations between 1 and 6 hours after administration. [] Its terminal half-life ranges from 42.5 to 70.7 hours, suggesting potential for once-daily dosing. [, ]

Q6: Does food intake affect ganaplacide absorption?

A6: While food doesn't significantly impact the extent of absorption, it can delay the time to peak concentration and slightly reduce the peak concentration itself. []

Q7: How effective is ganaplacide in treating malaria caused by different Plasmodium species?

A7: Clinical trials show promising activity against both Plasmodium falciparum and Plasmodium vivax malaria. [, ] Notably, ganaplacide demonstrates efficacy against artemisinin-resistant Plasmodium falciparum strains, offering a crucial alternative treatment option. [, ]

Q8: Can ganaplacide prevent malaria infection?

A8: Preclinical studies in a mouse model demonstrate complete protection against malaria infection when ganaplacide is administered prophylactically. [, ] This finding, along with its activity against liver-stage parasites, highlights its potential as a prophylactic agent. []

Q9: Does ganaplacide affect malaria transmission?

A9: Both in vitro and in vivo studies confirm that ganaplacide effectively inhibits Plasmodium gametocytogenesis, significantly reducing parasite transmission to mosquitoes. [, ] This transmission-blocking activity is crucial for malaria control and elimination efforts. []

Q10: What is the molecular formula and weight of ganaplacide?

A10: The molecular formula of ganaplacide is C21H21F2N5O, and its molecular weight is 397.43 g/mol. []

Q11: Are there any specific formulation strategies being explored for ganaplacide?

A11: Research is ongoing to develop stable formulations of ganaplacide with improved solubility and bioavailability. [] One approach involves combining ganaplacide with a solid dispersion formulation of lumefantrine, aiming to enhance its efficacy and delivery. [, ]

Q12: What analytical methods are used to characterize and quantify ganaplacide?

A12: Researchers utilize various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify ganaplacide and its metabolites in biological samples. [, ] These methods are crucial for understanding the drug's pharmacokinetic properties and for developing sensitive bioanalytical assays.

Q13: What is the current status of ganaplacide in clinical development?

A13: Ganaplacide is currently in Phase II clinical trials, primarily in combination with lumefantrine, for the treatment of uncomplicated malaria. [, , , ] These trials aim to evaluate the efficacy, safety, and optimal dosing regimen of this promising drug combination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。